Cas no 22204-24-6 (Pyrantel pamoate)
Pyrantel pamoate Chemical and Physical Properties
Names and Identifiers
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- 1,4,5,6-tetrahydro-1-methyl-2-((E)-2-(2-thienyl)vinyl)pyrimidine 4,4'-methylenebis(3-hydroxy-2-naphthoate)
- 4,4'-methylenebis(3-hydroxy-2-naphthoic acid) compounded with (E)-1,4,5,6-tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine (1:1)
- antiminth
- cobantril
- combantrin
- cp-10423-16
- Dog Wormer
- helmex
- lombriareu
- pirantel pamoate
- pyrantel embonate
- pyrantel pamoate
- trilombrin
- PYRANTEL PAMOATE (USP32)
- 1-Methyl-2-(2-[2-thienyl]ethenyl)-1,4,5,6-tetrahydropyrimidine compound with 4,4'-methylenebis(3-hydroxy-2-naphthoic acid)
- 双羟萘酸噻嘧啶
- Embovin
- Pyrantel (pamoate)
- 81BK194Z5M
- NSC355080
- Pyrantel pamoate, 98%
- 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(3-hydroxy-, compd. with (E)-1,4,5,6-tetrahydro-1-methyl-2-(2-(2-thienyl)ethenyl)pyrimidine (1:1)
- (E)-1-methyl-2-(2-(thiophen-2-yl)vinyl)-1,4,5,6-tetrahydropyrimidine 4,4'-methylenebis(3-hydroxy-2-naphthoate)
- (E)-1,4,5,6-Tetrahydro-1-methyl-2-(2-(2
- Pyrantel pamoate
-
- MDL: MFCD00072037
- Inchi: 1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+
- InChI Key: AQXXZDYPVDOQEE-MXDQRGINSA-N
- SMILES: S1C([H])=C([H])C([H])=C1/C(/[H])=C(\[H])/C1=NC([H])([H])C([H])([H])C([H])([H])N1C([H])([H])[H].O([H])C1C(C(=O)O[H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1C([H])([H])C1=C(C(C(=O)O[H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)O[H]
Computed Properties
- Exact Mass: 594.1826
- Monoisotopic Mass: 594.182457
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 43
- Rotatable Bond Count: 6
- Complexity: 816
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: nothing
- Topological Polar Surface Area: 159
Experimental Properties
- Color/Form: Odorless pale yellow to yellowish brown crystalline powder odorless
- Melting Point: 266-267 ºC
- Boiling Point: 642.7 °C at 760 mmHg
- Flash Point: 356.5 °C
- Water Partition Coefficient: <0.1 g/100 mL at 19 ºC
- PSA: 130.66
- LogP: 6.26020
Pyrantel pamoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:QL2287000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Pyrantel pamoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 46702-250MG |
Pyrantel pamoate |
22204-24-6 | 250mg |
¥728.36 | 2024-12-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2080-1G |
Pyrantel pamoate |
22204-24-6 | 1g |
¥1286.95 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000402 |
22204-24-6 | ¥1556.7 | 2023-01-13 | ||||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1584003-500MG |
Pyrantel pamoate |
22204-24-6 | 500mg |
¥3302.56 | 2025-01-16 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P837878-1g |
Pyrantel Pamoate |
22204-24-6 | ≥95 % | 1g |
372.60 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P6210-5G |
Pyrantel pamoate |
22204-24-6 | BioXtra | 5G |
747.78 | 2021-05-14 | |
| Chemenu | CM181775-25g |
Pyrantel pamoate |
22204-24-6 | 97% | 25g |
$194 | 2021-08-05 | |
| Chemenu | CM181775-100g |
Pyrantel pamoate |
22204-24-6 | 97% | 100g |
$514 | 2021-08-05 | |
| TRC | P840575-250mg |
Pyrantel Pamoate |
22204-24-6 | 250mg |
$ 81.00 | 2023-09-06 | ||
| TRC | P840575-1g |
Pyrantel Pamoate |
22204-24-6 | 1g |
$ 108.00 | 2023-09-06 |
Pyrantel pamoate Suppliers
Pyrantel pamoate Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Pyrantel pamoate
Introduction to Pyrantel Pamoate (CAS No: 22204-24-6) in Modern Pharmaceutical Applications
Pyrantel Pamoate, with the chemical identifier CAS No: 22204-24-6, is a well-established pharmaceutical compound recognized for its efficacy in the treatment of parasitic infections. This compound belongs to the pyrantel class of anthelmintics, which operates by inhibiting the cholinergic system in parasitic worms, leading to their paralysis and subsequent elimination from the host. The pamoate salt form enhances the stability and solubility of pyrantel, making it a preferred choice in formulations designed for oral administration.
The mechanism of action of Pyrantel Pamoate involves a selective blockade of nicotinic acetylcholine receptors in the neuromuscular junctions of parasitic organisms. This interference disrupts normal muscle function, causing paralysis and preventing further multiplication or establishment of infection. The compound exhibits broad-spectrum activity against various nematodes, including those responsible for human hookworm infections such as *Necator americanus* and *Ancylostoma duodenale*, as well as roundworms like *Ascaris lumbricoides* and *Trichuris trichiura*. This makes Pyrantel Pamoate a cornerstone in the pharmacological arsenal against helminth infections globally.
Recent advancements in pharmaceutical research have highlighted the potential of Pyrantel Pamoate beyond its traditional applications. Studies have demonstrated its efficacy in combination therapies, where it synergizes with other anthelmintics to enhance treatment outcomes and reduce the risk of resistance development. For instance, research published in peer-reviewed journals has explored the benefits of combining Pyrantel Pamoate with macrocyclic lactones such as ivermectin, which targets different stages of parasite life cycles. This combination approach not only improves therapeutic efficacy but also provides a strategy to mitigate emerging resistance issues.
The pharmacokinetic profile of Pyrantel Pamoate has been extensively studied to optimize dosing regimens and improve patient compliance. The compound is generally well-tolerated with minimal systemic absorption, which reduces the likelihood of adverse effects. However, recent clinical trials have identified that certain populations, particularly those with pre-existing gastrointestinal conditions or compromised liver function, may experience increased sensitivity to the drug. These findings underscore the importance of individualized dosing strategies and close monitoring during treatment to ensure safety and efficacy.
Innovations in drug delivery systems have also contributed to enhancing the therapeutic potential of Pyrantel Pamoate. Novel formulations such as slow-release pellets and chewable tablets have been developed to improve palatability and ensure complete drug delivery, especially in pediatric populations where compliance can be challenging. These advancements not only enhance patient comfort but also contribute to better treatment outcomes by ensuring uniform absorption and prolonged action.
The role of Pyrantel Pamoate in public health initiatives has been significant, particularly in regions where helminth infections are endemic. Programs leveraging mass drug administration (MDA) strategies have effectively reduced infection rates and improved overall community health by incorporating Pyrantel Pamoate into treatment regimens. Such initiatives have been instrumental in breaking the transmission cycle of parasitic diseases and alleviating symptoms associated with chronic infections.
From a chemical perspective, the synthesis and structural optimization of Pyrantel Pamoate continue to be areas of active research. Investigations into its molecular interactions have provided insights into how modifications can enhance its pharmacological properties without compromising safety. These efforts are crucial for developing next-generation anthelmintics that address current limitations such as resistance and poor bioavailability.
The environmental impact of using Pyrantel Pamoate has also been examined, with studies focusing on its persistence and effects on non-target organisms. Research indicates that when used as directed under proper medical supervision, environmental risks are minimal. However, ongoing monitoring is essential to assess long-term ecological effects and ensure sustainable use practices.
Economic considerations play a significant role in the accessibility and affordability of Pyrantel Pamoate treatments worldwide. Efforts by pharmaceutical companies to provide generic versions and participate in public-private partnerships have helped reduce costs and increase availability in low-resource settings. These collaborative approaches are vital for ensuring that populations most affected by helminth infections can access effective treatments without financial hardship.
Future directions for research on Pyrantel Pamoate include exploring its potential applications beyond traditional helminth control. Preliminary studies suggest that derivatives of pyrantel may exhibit anti-inflammatory properties, opening new avenues for therapeutic exploration in conditions such as inflammatory bowel disease. While these findings require further validation, they highlight the compound's versatility and untapped potential.
In conclusion, Pyrantel Pamoate, identified by CAS No: 22204-24-6, remains a vital component in modern pharmacotherapy for parasitic infections. Its well-documented efficacy, combined with ongoing research into novel applications and improved formulations, ensures its continued relevance in global health initiatives aimed at controlling helminth diseases. As scientific understanding evolves, so too will our ability to harness the full therapeutic potential of this remarkable compound.